(5-(4-Chlorophenyl)isoxazol-3-yl)methyl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate
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Description
(5-(4-Chlorophenyl)isoxazol-3-yl)methyl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C16H12ClN3O4 and its molecular weight is 345.74. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds containing isoxazole and pyridazine rings have been found to interact with various biological targets, including enzymes, receptors, and ion channels .
Mode of Action
Without specific information, it’s difficult to describe the exact mode of action of “(5-(4-Chlorophenyl)isoxazol-3-yl)methyl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate”. Many bioactive compounds work by binding to their targets and modulating their activity .
Biochemical Pathways
The affected biochemical pathways would depend on the specific targets of “this compound”. Compounds with similar structures have been found to affect a variety of pathways, including signal transduction pathways, metabolic pathways, and cell cycle regulation .
Result of Action
The molecular and cellular effects of “this compound” would depend on its specific targets and mode of action. These effects could range from changes in cellular signaling to alterations in cell function or viability .
Properties
IUPAC Name |
[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl 1-methyl-6-oxopyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O4/c1-20-15(21)7-6-13(18-20)16(22)23-9-12-8-14(24-19-12)10-2-4-11(17)5-3-10/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSHFDUOIUQNYGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)OCC2=NOC(=C2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.